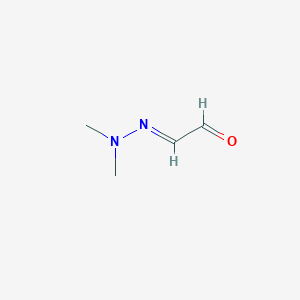

Glyoxal mono-dimethylhydrazone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyoxal mono-dimethylhydrazone is typically synthesized through the reaction of glyoxal with unsymmetrical dimethylhydrazine. The reaction is carried out in an aqueous solution at a controlled pH of 3.5 and a temperature of 25°C. The reaction yields a stable product within 20 minutes .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where glyoxal and unsymmetrical dimethylhydrazine are mixed under controlled conditions. The reaction mixture is then subjected to solid-phase extraction to purify the product .

Analyse Chemischer Reaktionen

Oxidation Reactions

GMDH participates in oxidation processes, often acting as an oxidant in dicarbonylation reactions. In a metal-free transformation, it facilitates the conversion of imidazoheterocycles to unsymmetrical dicarbonyl derivatives.

Key Example :

-

Reagents/Conditions : GMDH (40% aqueous solution), acetic acid, 100°C under nitrogen .

-

Mechanism :

-

Nucleophilic addition of imidazoheterocycle to GMDH forms a benzoin intermediate.

-

GMDH oxidizes the intermediate via hydrogen transfer, yielding a dicarbonyl product.

-

-

Products : Dicarbonyl imidazoheterocycles (e.g., 3s–3u ) with yields of 34–45% .

Table 1: Oxidation Reaction Parameters

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Dicarbonyl derivative | 45 | 100°C, N₂, 8 h |

| Imidazo[2,1-b]thiazole | Dicarbonyl derivative | 34 | 100°C, N₂, 8 h |

Reduction Reactions

GMDH-derived intermediates undergo selective reduction to generate functionalized heterocycles.

Key Example :

-

Reagents/Conditions : Sodium dithionite (Na₂S₂O₄), aqueous medium .

-

Mechanism :

-

Products : Pyrrole derivatives (e.g., 21 ) with moderate yields (17%) .

Table 2: Reduction Outcomes

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Hydrazono-2,4-diketone | Na₂S₂O₄ | Pyrrolin-3-one | 65 |

| 1-Hydrazono-2,4-diketone | TiCl₄ | 1,4-Dicarbonyl | 50 |

Condensation and Cyclization Reactions

GMDH reacts with enolates and ketones to form intermediates that cyclize into nitrogen-containing heterocycles.

Key Example :

-

Reagents/Conditions : Lithium diisopropylamide (LDA), tetrahydrofuran (THF), 0°C .

-

Mechanism :

-

Products : Pyrrole derivatives (e.g., 6 ) with stereochemical control .

Table 3: Cyclization Results

| Substrate | Cyclization Agent | Product | Yield (%) |

|---|---|---|---|

| Camphor enolate | Tosylic acid | Pyrrole | 28 |

| 3,4-Diiodo-2-chloropyridine | Sodium dithionite | Pyrrole | 17 |

Allylation and Alkylation Reactions

GMDH serves as a precursor in one-pot syntheses of functionalized diols through allylation.

Key Example :

Table 4: Allylation Reaction Efficiency

| Allylating Agent | Product Type | Yield (%) |

|---|---|---|

| Allyl bromide | Bis-homoallyl diol | 65 |

| Methyl iodide | Homoallyl-alkyl diol | 58 |

Mechanistic Insights

-

Dual Role of GMDH : In oxidation reactions, GMDH acts as both a carbonyl source and oxidant, enabling hydrogen transfer without requiring external oxidants .

-

Steric and Electronic Effects : Reactions with bulky substrates (e.g., camphor) show temperature-dependent selectivity due to steric hindrance .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DMHG serves as a versatile synthon in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds. It participates in various chemical reactions, including:

- Synthesis of Bioactive Heterocycles : DMHG is utilized in creating biologically active structures such as pyrroles, pyrazoles, and isoxazoles, which are important in drug development .

- Cyclization Reactions : It has been employed to synthesize pyrrole-2-ylpyridines that exhibit pharmacological activities, including neuroprotective effects .

Biochemical Applications

DMHG has notable applications in biochemistry:

- Cross-linking Agent : It is used as a cross-linking agent in protein studies, enhancing the stability and reactivity of proteins during assays.

- Immunohistochemistry : The compound improves antibody penetration and immunoreactivity, facilitating the detection of buried molecules in tissues through conventional immunohistochemical procedures.

Analytical Chemistry

In analytical chemistry, DMHG is recognized for its utility in derivatization techniques:

- High-Performance Liquid Chromatography (HPLC) : DMHG has been employed for precolumn derivatization of unsymmetrical dimethylhydrazine to enhance detection sensitivity using HPLC-UV methods . This approach allows for the precise determination of UDMH levels in various samples.

Industrial Applications

DMHG is also significant in industrial settings:

- Production of Polymers and Dyes : It is involved in the synthesis of various polymers and dyes, contributing to the development of new materials with specific properties.

- Chemical Reagent : As a reagent, it facilitates numerous chemical transformations essential for manufacturing processes.

Synthesis of Biologically Active Compounds

A study demonstrated the synthesis of thiobazidalin antibiotic derivatives using DMHG as a reagent. The process involved the condensation of thiolactone with DMHG under controlled conditions, leading to compounds with notable antimicrobial activity against various bacterial strains .

Cytotoxicity Studies

Research has indicated that glyoxal derivatives, including DMHG, can significantly impact cellular processes. Specifically, studies have shown potential cytotoxic effects on human endothelial cells, highlighting the need for careful consideration when utilizing these compounds in biological contexts.

Wirkmechanismus

The mechanism of action of glyoxal mono-dimethylhydrazone involves its ability to form stable hydrazone linkages with various substrates. This property makes it useful in cross-linking reactions and in the stabilization of reactive intermediates. The molecular targets and pathways involved include the formation of covalent bonds with amino groups in proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Unsymmetrical Dimethylhydrazine: A precursor in the synthesis of glyoxal mono-dimethylhydrazone.

Formaldehyde Dimethylhydrazone: Another hydrazone derivative with similar properties.

Acetaldehyde Dimethylhydrazone: A related compound with different reactivity.

Uniqueness: this compound is unique due to its stability and reactivity under mild conditions. It forms stable hydrazone linkages, making it valuable in various chemical and biochemical applications .

Biologische Aktivität

Glyoxal mono-dimethylhydrazone (GMDH) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of GMDH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

GMDH is synthesized through the reaction of glyoxal with dimethylhydrazine. Its structure allows it to participate in various chemical reactions, including condensation, reduction, and substitution reactions. The compound readily forms stable complexes with various substrates, which is crucial for its biological activity.

Reactivity

- Condensation Reactions : GMDH can undergo condensation reactions with ketones to yield 1-hydrazono-2,4-dicarbonyl compounds. This reactivity extends to CH-acidic compounds such as cyclopentadiene and indene, forming dimethylhydrazonoethylidene derivatives.

- Reduction Reactions : The 1-hydrazono-2,4-dicarbonyl compounds derived from GMDH can be selectively reduced to pyrrolin-3-ones or pyrrole derivatives using sodium dithionite or Raney-Nickel catalyzed hydrogenation.

- Substitution Reactions : The dimethylhydrazono group can be substituted with hydrazine, followed by oxidation to form diazoethylidene derivatives.

Antioxidant Properties

Research indicates that GMDH exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability of GMDH to scavenge free radicals may contribute to its protective effects against cellular damage.

Anti-inflammatory Effects

GMDH has shown promise in reducing inflammation. In animal studies, administration of GMDH resulted in a significant decrease in paw volume in arthritic rats, indicating its potential as an anti-inflammatory agent . The mechanism behind this effect may involve the modulation of inflammatory pathways and cytokine production.

Mutagenicity Studies

Despite its beneficial properties, GMDH has been included in lists of chemicals evaluated for mutagenicity. It is essential to consider the balance between therapeutic potential and safety when evaluating compounds like GMDH .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of GMDH in a rat model of polyarthritis. The compound was administered orally for seven days, and paw volumes were measured pre- and post-treatment. Results indicated a statistically significant reduction in paw volume compared to control groups (p < 0.05), suggesting effective anti-inflammatory properties .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that GMDH effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. These findings support the potential use of GMDH as a therapeutic agent in oxidative stress-related conditions.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces paw volume in arthritic rats | |

| Mutagenicity | Evaluated for mutagenic potential |

Table 2: Case Study Results on Anti-inflammatory Activity

| Treatment Group | Initial Paw Volume (mL) | Final Paw Volume (mL) | % Decrease from Control |

|---|---|---|---|

| Control | 20 | 25 | - |

| GMDH (low dose) | 20 | 18 | 28% |

| GMDH (high dose) | 20 | 15 | 40% |

Eigenschaften

IUPAC Name |

(2E)-2-(dimethylhydrazinylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYMBVJBSFMDLE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446291 | |

| Record name | Glyoxal mono-dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62506-63-2 | |

| Record name | Glyoxal mono-dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxal mono-dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.